molecular formula C9H18N2O B11914368 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane

2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane

Cat. No.: B11914368
M. Wt: 170.25 g/mol
InChI Key: MWIDZGGKEOHJCI-UHFFFAOYSA-N
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Description

2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure. This compound belongs to the class of spiro compounds, which are known for their rigid and three-dimensional structures. The presence of both oxygen and nitrogen atoms in the ring system makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of spiro compound synthesis can be applied. These methods typically involve large-scale reactions using commercially available reagents, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s binding affinity to molecular targets and its overall stability, making it a unique candidate for various applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-ethyl-6-oxa-2,9-diazaspiro[4.5]decane

InChI

InChI=1S/C9H18N2O/c1-2-11-5-3-9(8-11)7-10-4-6-12-9/h10H,2-8H2,1H3

InChI Key

MWIDZGGKEOHJCI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CNCCO2

Origin of Product

United States

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